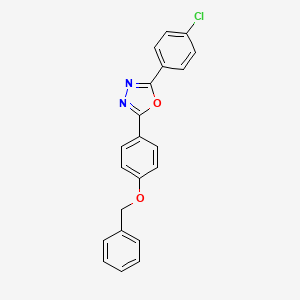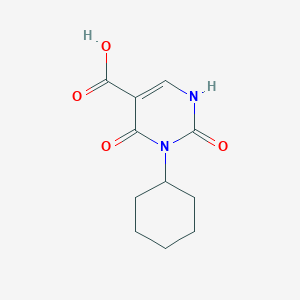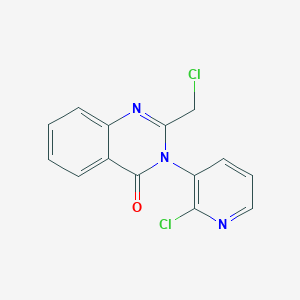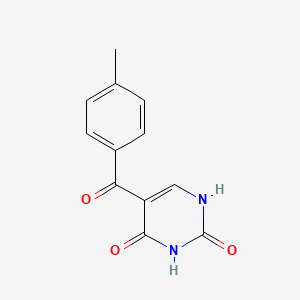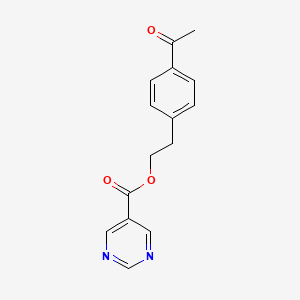
4-Acetylphenethyl pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylphenethyl pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenethyl pyrimidine-5-carboxylate typically involves the reaction of 4-acetylphenethylamine with pyrimidine-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is then heated under reflux conditions to complete the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4-Acetylphenethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid (H₂SO₄) for nitration.
Major Products Formed
Oxidation: 4-Carboxyphenethyl pyrimidine-5-carboxylate.
Reduction: Dihydro-4-acetylphenethyl pyrimidine-5-carboxylate.
Substitution: Nitro-4-acetylphenethyl pyrimidine-5-carboxylate or halo-4-acetylphenethyl pyrimidine-5-carboxylate.
科学研究应用
4-Acetylphenethyl pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
作用机制
The mechanism of action of 4-Acetylphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-Acetylphenethyl pyrimidine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the pyrimidine ring.
4-Acetylphenethyl pyrimidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyrimidine ring.
4-Acetylphenethyl pyrimidine-6-carboxylate: Similar structure but with the carboxylate group at the 6-position of the pyrimidine ring.
Uniqueness
4-Acetylphenethyl pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group on the pyrimidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable compound for studying structure-activity relationships in medicinal chemistry.
属性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
2-(4-acetylphenyl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)13-4-2-12(3-5-13)6-7-20-15(19)14-8-16-10-17-9-14/h2-5,8-10H,6-7H2,1H3 |
InChI 键 |
GEAXZYJYTVYUBS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)CCOC(=O)C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


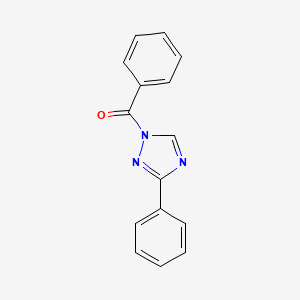
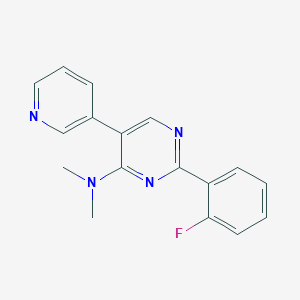
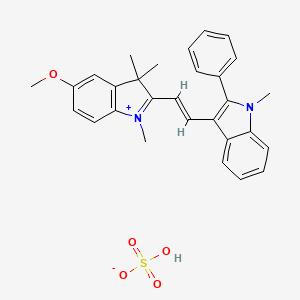




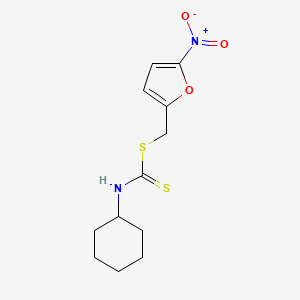
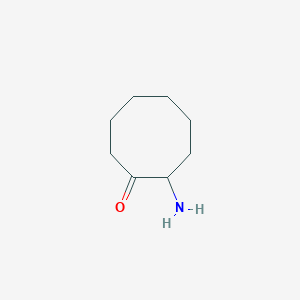
![4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905785.png)
